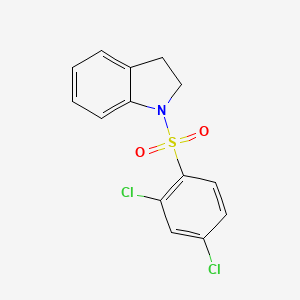
2,4-Dichloro-1-(indolinylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(indolinylsulfonyl)benzene is an organic compound that features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and an indolinylsulfonyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the chlorination of benzene derivatives and subsequent sulfonylation with indoline derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(indolinylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(indolinylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)benzene involves its interaction with molecular targets through its indolinylsulfonyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 2,4-Dichloro-1-methylbenzene
- 2,4-Dichloro-1-(2-chloro-1-(4-chlorophenyl)ethenyl)benzene
Uniqueness
2,4-Dichloro-1-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Propiedades
Fórmula molecular |
C14H11Cl2NO2S |
|---|---|
Peso molecular |
328.207 |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
Clave InChI |
KIKXMGLDKVKQCP-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]benzamide](/img/new.no-structure.jpg)
![1-Azabicyclo[2.2.1]heptan-3-ylmethanamine](/img/structure/B1171192.png)
![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)
